2-Debenzoyl-2-tigloyl 10-DAB
Overview
Description
2-Debenzoyl-2-tigloyl 10-DAB, also known as 2-Debenzoyl-2-tigloyl 10-Deacetyl Baccatin III, is a derivative of the diterpenoid compound baccatin III. It is a significant intermediate in the synthesis of paclitaxel, a well-known anticancer drug. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and a tigloyl ester moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Debenzoyl-2-tigloyl 10-DAB typically involves the selective debenzoylation and tigloylation of 10-deacetyl baccatin III. The process begins with the extraction of 10-deacetyl baccatin III from natural sources such as the bark of Taxus species. This intermediate is then subjected to a series of chemical reactions to introduce the tigloyl group at the C-2 position and remove the benzoyl group .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The raw material, 10-deacetyl baccatin III, is extracted using organic solvents and purified through chromatographic techniques. The subsequent chemical modifications are carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Debenzoyl-2-tigloyl 10-DAB undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The tigloyl ester can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
2-Debenzoyl-2-tigloyl 10-DAB has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: It is used in studies related to cell division and microtubule stabilization.
Medicine: As a precursor to paclitaxel, it plays a crucial role in cancer research and treatment.
Industry: It is utilized in the pharmaceutical industry for the production of anticancer drugs
Mechanism of Action
The mechanism of action of 2-Debenzoyl-2-tigloyl 10-DAB is primarily related to its role as a precursor to paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules and preventing their depolymerization, which disrupts cell division and leads to apoptosis in cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules .
Comparison with Similar Compounds
10-Deacetylbaccatin III: A direct precursor in the synthesis of 2-Debenzoyl-2-tigloyl 10-DAB.
Baccatin III: Another taxane derivative used in the synthesis of paclitaxel.
Paclitaxel: The final product in the synthetic pathway, known for its potent anticancer properties
Uniqueness: this compound is unique due to its specific structural modifications, which make it a crucial intermediate in the synthesis of paclitaxel. Its ability to undergo selective chemical reactions allows for the efficient production of paclitaxel and other taxane derivatives .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O10/c1-8-12(2)23(33)36-22-20-25(7,16(30)9-17-26(20,11-35-17)37-14(4)28)21(32)19(31)18-13(3)15(29)10-27(22,34)24(18,5)6/h8,15-17,19-20,22,29-31,34H,9-11H2,1-7H3/b12-8+/t15-,16-,17+,19+,20-,22-,25+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADAUHGBDGVMET-ORSMARSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](C[C@@]1(C4(C)C)O)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747429 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171926-87-7 | |
Record name | (5beta,7beta,10beta,13alpha)-4-(Acetyloxy)-1,7,10,13-tetrahydroxy-9-oxo-5,20-epoxytax-11-en-2-yl (2E)-2-methylbut-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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